Pde4B-IN-3

Description

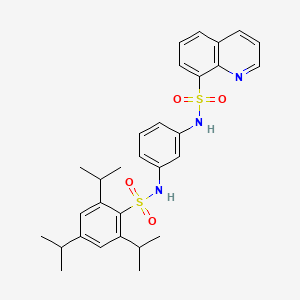

Structure

3D Structure

Properties

Molecular Formula |

C30H35N3O4S2 |

|---|---|

Molecular Weight |

565.8 g/mol |

IUPAC Name |

N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]quinoline-8-sulfonamide |

InChI |

InChI=1S/C30H35N3O4S2/c1-19(2)23-16-26(20(3)4)30(27(17-23)21(5)6)39(36,37)33-25-13-8-12-24(18-25)32-38(34,35)28-14-7-10-22-11-9-15-31-29(22)28/h7-21,32-33H,1-6H3 |

InChI Key |

KNCHLPMJSHBPHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Pde4B-IN-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for Pde4B-IN-3, a potent and selective inhibitor of phosphodiesterase 4B (PDE4B). This compound, also identified as compound f4, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for further investigation in inflammatory disease models. This document synthesizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its effects by selectively inhibiting the PDE4B enzyme. PDE4B is a critical enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes, including the regulation of inflammation. By inhibiting PDE4B, this compound prevents the degradation of cAMP, leading to its intracellular accumulation.[1][2]

Elevated cAMP levels activate downstream effector molecules, primarily Protein Kinase A (PKA). Activated PKA, in turn, phosphorylates a variety of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to the modulation of gene expression, tipping the balance from a pro-inflammatory to an anti-inflammatory cellular state. This is achieved by suppressing the expression and release of pro-inflammatory cytokines while potentially enhancing the production of anti-inflammatory mediators.[2][3]

Quantitative Data Summary

The inhibitory and anti-inflammatory activities of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

| Parameter | Value (IC50) | Assay System | Reference |

| PDE4B Enzymatic Inhibition | 0.94 ± 0.36 µM | Recombinant PDE4B enzyme | [3] |

| Rolipram (Positive Control) | 1.04 ± 0.28 µM | Recombinant PDE4B enzyme | [3] |

| Parameter | Value (IC50) | Assay System | Reference |

| Nitric Oxide (NO) Production | 20.40 ± 0.94 µM | LPS-stimulated RAW264.7 cells | [3] |

| Interleukin-1β (IL-1β) Production | 18.98 ± 0.21 µM | LPS-stimulated RAW264.7 cells | [3] |

| Tumor Necrosis Factor-α (TNF-α) Production | 23.48 ± 0.46 µM | LPS-stimulated RAW264.7 cells | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway affected by this compound and the general workflows for the key experiments cited.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

PDE4B Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the activity of the PDE4B enzyme.

-

Reagents and Materials: Recombinant human PDE4B, cAMP substrate, assay buffer (e.g., Tris-HCl, MgCl2), and a detection system (e.g., fluorescence polarization-based).[4][5]

-

Procedure:

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the assay buffer, recombinant PDE4B enzyme, and the diluted this compound or vehicle control.

-

Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration.

-

Stop the reaction and measure the amount of remaining cAMP or the product (5'-AMP) using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Culture and Treatment for Anti-inflammatory Assays

The murine macrophage cell line RAW264.7 is a standard model for assessing in vitro anti-inflammatory activity.

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Plating: Cells are seeded into 96-well or 24-well plates at a predetermined density (e.g., 1-2 x 10^5 cells/well for a 96-well plate) and allowed to adhere overnight.[6]

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Cells are pre-incubated with the compound for a specified time (e.g., 1 hour).

-

Lipopolysaccharide (LPS) is then added to the wells (e.g., at a final concentration of 1 µg/mL) to induce an inflammatory response. Control wells without LPS are also included.

-

The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.[7]

-

Measurement of Nitric Oxide (NO) Production

NO production is a hallmark of macrophage activation and is measured using the Griess assay.

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

Griess Reagent: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is prepared.[8]

-

Reaction: An equal volume of the supernatant and the Griess reagent are mixed in a new microplate and incubated at room temperature for 10-15 minutes.

-

Detection: The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined by comparison to a standard curve of sodium nitrite.

Measurement of Cytokine Production (TNF-α, IL-1β) by ELISA

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Sample Collection: Cell culture supernatants are collected and stored at -80°C until analysis.

-

ELISA Procedure:

-

Commercially available ELISA kits for mouse TNF-α and IL-1β are used according to the manufacturer's instructions.[9]

-

Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, which is converted by the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

The concentration of the cytokine is calculated from a standard curve generated with recombinant cytokines.

-

Western Blot Analysis for iNOS and COX-2

Western blotting is employed to determine the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified using densitometry software and normalized to the loading control.[12]

References

- 1. PDE4B - Wikipedia [en.wikipedia.org]

- 2. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]

- 8. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. origene.com [origene.com]

- 11. genscript.com [genscript.com]

- 12. Western blot analysis [bio-protocol.org]

Pde4B-IN-3: A Technical Overview of a Selective PDE4B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4B (PDE4B) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] As a member of the broader PDE4 family, which also includes isoforms PDE4A, PDE4C, and PDE4D, PDE4B has emerged as a key therapeutic target for a range of inflammatory and neurological disorders.[2][3] Its high expression in immune cells makes it a particularly attractive target for anti-inflammatory drug development.[4] Pde4B-IN-3 is a potent and selective inhibitor of the PDE4B enzyme, demonstrating significant anti-inflammatory properties in both cellular and in vivo models. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical and cellular activity, and detailed experimental methodologies.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the PDE4B enzyme. PDE4B is responsible for the degradation of the second messenger cAMP.[3] By inhibiting PDE4B, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream signaling pathways, most notably Protein Kinase A (PKA).[1][3] The activation of the cAMP/PKA pathway has multiple downstream effects, including the modulation of inflammatory responses.[5] Specifically, elevated cAMP levels are known to suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3][6]

The signaling cascade initiated by the inhibition of PDE4B is depicted in the following diagram:

Caption: PDE4B Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound.

Table 1: Biochemical Activity

| Target | IC50 (µM) |

| PDE4B | 0.94[7] |

Table 2: Cellular Anti-inflammatory Activity in RAW264.7 Cells

| Parameter | IC50 (µM) |

| NO Production | 20.40[7] |

| TNF-α Production | 23.48[7] |

| IL-1β Production | 18.98[7] |

Table 3: In Vivo Efficacy in Adjuvant-Induced Arthritic Rats

| Compound | Dose (mg/kg) | Effect |

| This compound | 10-30 | Dose-dependent improvement in foot swelling and knee joint pathology[7] |

| This compound | 10-30 | Dose-dependent decrease in serum TNF-α and IL-1β levels[7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PDE4B Enzymatic Assay (Representative Protocol)

A fluorescence polarization (FP) based assay is a common method for determining PDE4B activity. The principle involves the hydrolysis of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) by PDE4B to the corresponding monophosphate. A binding agent that specifically binds to the monophosphate product causes a change in the fluorescence polarization.

Materials:

-

Recombinant human PDE4B enzyme

-

FAM-labeled cAMP substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Binding Agent (specific for 5'-AMP)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add a defined amount of recombinant PDE4B enzyme to each well of the microplate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding the FAM-cAMP substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the binding agent.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Anti-inflammatory Assays in RAW264.7 Macrophages

Cell Culture:

-

RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Measurement of NO, TNF-α, and IL-1β Production:

-

Seed RAW264.7 cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be non-toxic, e.g., <0.1%) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatants.

-

NO a ssay: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

TNF-α and IL-1β a ssay: Measure the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Calculate the IC50 values for the inhibition of NO, TNF-α, and IL-1β production.

The workflow for the cellular anti-inflammatory assays can be visualized as follows:

Caption: Experimental workflow for cellular anti-inflammatory assays.

In Vivo Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established preclinical model of rheumatoid arthritis.

Animals:

-

Lewis or Sprague-Dawley rats are commonly used strains susceptible to AIA induction.

Induction of Arthritis:

-

Prepare an emulsion of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant (IFA).

-

On day 0, induce arthritis by a single intradermal injection of the adjuvant emulsion into the base of the tail or a hind paw.

Treatment Protocol:

-

Randomly assign rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage) starting from a specified day post-adjuvant injection.

Assessment of Arthritis:

-

Clinical Scoring: Monitor the animals daily or on alternate days for clinical signs of arthritis, such as paw swelling, erythema, and joint stiffness. Paw volume can be measured using a plethysmometer.

-

Histopathology: At the end of the study, collect hind paws for histological examination to assess inflammation, pannus formation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure serum levels of inflammatory cytokines like TNF-α and IL-1β using ELISA.

The logical relationship in the in vivo study is outlined below:

Caption: Logical flow of the in vivo adjuvant-induced arthritis study.

Conclusion

This compound is a potent inhibitor of the PDE4B enzyme with demonstrated anti-inflammatory activity in both cellular and animal models. Its ability to suppress the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent for inflammatory diseases. Further studies to fully characterize its selectivity profile against other PDE isoforms and to evaluate its pharmacokinetic and safety profiles are warranted to advance its development as a clinical candidate.

References

- 1. chondrex.com [chondrex.com]

- 2. researchgate.net [researchgate.net]

- 3. inotiv.com [inotiv.com]

- 4. Alterations of IL-1beta and TNF-alpha expression in RAW264.7 cell damage induced by two samples of PM2.5 with different compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of Multimodal Therapy, Blinding, and Multi-laboratory Protocol Conduct on the Robustness of the Rat Model of Adjuvant Induced Arthritis | In Vivo [iv.iiarjournals.org]

- 7. maokangbio.com [maokangbio.com]

Pde4B-IN-3: A Technical Guide to a Novel PDE4B Inhibitor and its Potential in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in a wide range of debilitating neurological disorders. Phosphodiesterase 4B (PDE4B) has emerged as a key therapeutic target within this domain due to its pivotal role in regulating inflammatory signaling cascades in the central nervous system (CNS). This document provides a comprehensive technical overview of Pde4B-IN-3, a novel, potent quinoline-based inhibitor of PDE4B. While current research has primarily focused on its efficacy in models of peripheral inflammation, its mechanism of action holds significant promise for the amelioration of neuroinflammatory conditions. This guide summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows to facilitate further research and development in the field of neuroinflammation.

Introduction to PDE4B in Neuroinflammation

Phosphodiesterase 4 (PDE4), a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), is a critical regulator of inflammation.[1] The PDE4 family is composed of four subtypes (PDE4A, B, C, and D). Notably, PDE4B is highly expressed in immune cells, including microglia, the resident immune cells of the CNS.[1][2] In neuroinflammatory states, the activation of microglia and other immune cells leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and nitric oxide (NO), contributing to neuronal damage.[3]

Inhibition of PDE4B elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[1] This initiates a signaling cascade that ultimately suppresses the transcription of pro-inflammatory genes, representing a promising strategy for therapeutic intervention in neuroinflammatory diseases.[1][3] Selective inhibition of the PDE4B subtype is of high interest, as it is critically involved in the immune response, while the inhibition of other subtypes, such as PDE4D, has been associated with side effects like emesis.[2]

This compound: A Potent Quinoline-Based PDE4B Inhibitor

This compound (also referred to as compound f4 in the primary literature) is a novel quinoline-based derivative identified for its potent inhibitory activity against the PDE4B enzyme.[4] Its anti-inflammatory properties have been demonstrated in both in vitro and in vivo models of inflammation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound based on the available literature.[4][5]

Table 1: In Vitro Enzymatic and Cellular Activity of this compound

| Parameter | Value (µM) | Cell Line/Assay Condition |

| PDE4B IC50 | 0.94 ± 0.36 | Enzymatic assay |

| NO Inhibition IC50 | 20.40 ± 0.94 | LPS-stimulated RAW264.7 cells |

| IL-1β Inhibition IC50 | 18.98 ± 0.21 | LPS-stimulated RAW264.7 cells |

| TNF-α Inhibition IC50 | 23.48 ± 0.46 | LPS-stimulated RAW264.7 cells |

Table 2: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats

| Dosage | Outcome | Model |

| 10-30 mg/kg | Dose-dependent improvement in foot swelling and knee joint pathology | Adjuvant-Induced Arthritic Rats |

| 10-30 mg/kg | Dose-dependent decrease in serum TNF-α and IL-1β levels | Adjuvant-Induced Arthritic Rats |

Note: The in vivo data is from a model of peripheral arthritis and not a direct model of neuroinflammation. However, the observed reduction in systemic inflammatory markers (TNF-α and IL-1β) is relevant to neuroinflammatory conditions, which often have a systemic inflammatory component.[5]

Signaling Pathways and Experimental Workflows

PDE4B Signaling Pathway in Neuroinflammation

The following diagram illustrates the central role of PDE4B in the inflammatory signaling cascade within a microglial cell and the mechanism of action for a PDE4B inhibitor like this compound.

Experimental Workflow for In Vitro Anti-inflammatory Assessment

The following diagram outlines the typical experimental workflow used to evaluate the anti-inflammatory properties of this compound in a cellular model.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for this compound (compound f4).[4]

In Vitro Anti-Inflammatory Activity in RAW264.7 Cells

-

Cell Culture: RAW264.7 macrophage-like cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cytotoxicity Assay (MTT): Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of this compound for 24 hours. MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO. Absorbance is measured at 490 nm to determine cell viability.

-

Nitric Oxide (NO) Production Assay: Cells are seeded in 96-well plates and pre-treated with this compound for 1 hour before being stimulated with 1 µg/mL lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent, with absorbance read at 540 nm.

-

Cytokine Measurement (ELISA): Cells are treated as in the NO production assay. The concentrations of TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cells are pre-treated with this compound and then stimulated with LPS. Total protein is extracted, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

PDE4B Enzymatic Assay

-

Enzyme and Substrate Preparation: Recombinant human PDE4B enzyme is used. The substrate, cAMP, is prepared in the appropriate assay buffer.

-

Inhibitor Incubation: The PDE4B enzyme is pre-incubated with various concentrations of this compound or a vehicle control in a 96-well plate.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of cAMP. The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

Detection: The amount of AMP produced is quantified, often using a phosphodiesterase assay kit that involves a secondary enzyme to generate a detectable signal (e.g., colorimetric or fluorescent).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

Future Directions in Neuroinflammation Research

The potent anti-inflammatory profile of this compound, characterized by its effective inhibition of PDE4B and subsequent suppression of key pro-inflammatory mediators, strongly suggests its potential as a therapeutic agent for neuroinflammatory disorders.[4] Future research should be directed towards evaluating the efficacy of this compound in CNS-specific models.

Key research questions to address include:

-

Blood-Brain Barrier Permeability: Does this compound cross the blood-brain barrier to achieve therapeutically relevant concentrations in the CNS?

-

Efficacy in Neuroinflammation Models: How does this compound perform in in vivo models of neuroinflammation, such as LPS-induced systemic inflammation or models of specific neurological diseases (e.g., experimental autoimmune encephalomyelitis, Alzheimer's disease models)?

-

Effects on Glial Cells: What are the specific effects of this compound on primary microglia and astrocytes, including their activation states, morphology, and inflammatory cytokine profiles?

-

Neuroprotective Effects: Does the anti-inflammatory action of this compound translate into neuroprotection in models of neuronal injury or degeneration?

References

- 1. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4B as a microglia target to reduce neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are PDE4B modulators and how do they work? [synapse.patsnap.com]

- 4. Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Pde4B-IN-3: A Technical Whitepaper on its Potential in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 4B (PDE4B), a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), has emerged as a promising therapeutic target in oncology.[1][2][3] Its overexpression in various malignancies, including hematologic cancers and solid tumors, is frequently associated with tumor progression, increased cell proliferation, and resistance to apoptosis.[4][5][6] Pde4B-IN-3 is a potent inhibitor of PDE4B, and this document serves as an in-depth technical guide to its core properties and potential applications in cancer research. While specific data on this compound in oncology is currently limited, this paper will synthesize the available information on this compound with the broader knowledge of PDE4B inhibition in cancer to provide a comprehensive resource for the scientific community.

Introduction to PDE4B as a Cancer Target

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cAMP.[7] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), with PDE4B being of particular interest in cancer research.[8] Elevated levels of PDE4B have been observed in a variety of cancers, including diffuse large B-cell lymphoma (DLBCL), chronic lymphocytic leukemia (CLL), colorectal cancer, and non-small cell lung cancer.[5][6]

The oncogenic role of PDE4B is primarily attributed to its ability to decrease intracellular cAMP levels.[1][3] Reduced cAMP leads to the dysregulation of key signaling pathways, including the protein kinase A (PKA) and the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways, thereby promoting cancer cell survival, proliferation, and angiogenesis.[8][9] Inhibition of PDE4B, therefore, presents a rational therapeutic strategy to restore cAMP signaling and suppress tumor growth.[1][2][3]

This compound: A Potent PDE4B Inhibitor

This compound has been identified as a potent inhibitor of the PDE4B enzyme. The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (µM) | Notes |

| This compound | PDE4B | 0.94 | Has anti-inflammatory activities.[1] |

While the direct anti-cancer effects of this compound have not yet been extensively reported in peer-reviewed literature, its potent inhibition of PDE4B suggests its potential as a valuable research tool and a starting point for the development of novel anti-cancer therapeutics. For comparison, the IC50 values of other notable PDE4B inhibitors are presented below.

| Compound | Target(s) | IC50 (nM) | Reference(s) |

| Phosphodiesterase-IN-3 (Example 20) | PDE4B1 | <10 | [10] |

| PDE4D3 | 10-100 | [10] | |

| PDE4-IN-3 | PDE4 | 4.2 | [5] |

| Roflumilast | PDE4B | 0.84 | [11] |

| PDE4D | 0.68 | [11] | |

| A33 | PDE4B | 27 | [12] |

| Compound 11e | PDE4B | 2.82 | [13] |

| Compound 22 | PDE4B2 | 13 | [11] |

| Compound 23 | PDE4B | 7.3 | [11] |

| Compound 31 | PDE4B | 0.42 | [11] |

| Compound 10f | PDE4B | 8.3 | [14] |

| Compound 39 | (activity against TNF-α production) | 0.21 | [14] |

| HRS-9821 | PDE3A | 0.13 | [15] |

| PDE4B1 | 50 | [15] |

Key Signaling Pathways and Mechanisms of Action

The anti-cancer potential of PDE4B inhibitors like this compound lies in their ability to modulate critical intracellular signaling pathways by increasing cAMP levels.

The cAMP/PKA Signaling Pathway

Inhibition of PDE4B leads to an accumulation of intracellular cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Activation of the cAMP/PKA/CREB axis can lead to the induction of apoptosis and inhibition of proliferation in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. PDE4-IN-3|COA [dcchemicals.com]

- 6. PDE4 Subtypes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. selleckchem.com [selleckchem.com]

Pde4B-IN-3: A Technical Guide to its Effects on Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pde4B-IN-3, also identified as compound f4 in the primary literature, is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B). This enzyme plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in immune cells. By inhibiting PDE4B, this compound elevates cAMP levels, leading to a broad range of anti-inflammatory effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on various immune cells, and detailed experimental protocols for its evaluation.

Introduction

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze cAMP. The PDE4 family consists of four subtypes (PDE4A, B, C, and D), which are encoded by different genes and have distinct tissue and cellular distributions. PDE4B is highly expressed in immune cells, including macrophages, dendritic cells, T cells, and neutrophils, making it a promising therapeutic target for inflammatory and autoimmune diseases.

This compound has emerged as a selective inhibitor of PDE4B, demonstrating significant anti-inflammatory properties in both in vitro and in vivo models. Its ability to modulate the activity of key immune cells highlights its potential for the development of novel therapeutics for conditions such as rheumatoid arthritis and other inflammatory disorders.

Mechanism of Action: The PDE4B-cAMP Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the PDE4B enzyme. This inhibition prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10).

Furthermore, the increase in cAMP and subsequent PKA activation can suppress pro-inflammatory signaling pathways. For instance, it can inhibit the activation of NF-κB, a key transcription factor for numerous pro-inflammatory cytokines and mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Effects on Immune Cells

Macrophages

This compound demonstrates significant anti-inflammatory effects on macrophages. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it inhibits the production of key pro-inflammatory mediators.[1]

-

Nitric Oxide (NO): this compound reduces the production of NO.[1]

-

Pro-inflammatory Cytokines: It dose-dependently decreases the secretion of TNF-α and IL-1β.[1]

-

Inflammatory Enzymes: The expression of iNOS and COX-2, enzymes responsible for the production of NO and prostaglandins, respectively, is also inhibited.[1]

Dendritic Cells (DCs)

Inhibition of PDE4B in dendritic cells modulates their function, steering the immune response towards a more anti-inflammatory state. PDE4B is the primary phosphodiesterase expressed in DCs.[2] PDE4B inhibition can decrease the production of Th1/Th17-polarizing cytokines by DCs, while preserving their T cell-activating potential. This can lead to a reduction in Th1-mediated immune responses.[3][4]

T Cells

PDE4B plays a role in T cell activation and cytokine production. Inhibition of PDE4B in CD4+ T cells has been shown to suppress the release of IL-2, a key cytokine for T cell proliferation. While PDE4D appears to have a more dominant role in regulating other T cell cytokines like IFN-γ and IL-5, PDE4B inhibition still contributes to the overall modulation of T cell responses.

Neutrophils

PDE4B is critically involved in neutrophil inflammation. Inhibition of PDE4B can suppress neutrophil-endothelial cell interactions, reduce neutrophil infiltration into inflamed tissues, and decrease the release of pro-inflammatory cytokines. This suggests a role for this compound in mitigating neutrophil-driven inflammation.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line/Enzyme | IC50 (µM) | Reference |

| PDE4B Inhibition | Purified Enzyme | 0.94 ± 0.36 | [1] |

| NO Production | RAW264.7 | 20.40 ± 0.94 | [1] |

| IL-1β Production | RAW264.7 | 18.98 ± 0.21 | [1] |

| TNF-α Production | RAW264.7 | 23.48 ± 0.46 | [1] |

Table 2: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis in Rats

| Parameter | Dosage (mg/kg) | Effect | Reference |

| Foot Swelling | 10 - 30 | Dose-dependent reduction | [1] |

| Knee Joint Pathology | 10 - 30 | Improvement in pathology | [1] |

| Serum TNF-α | 10 - 30 | Dose-dependent decrease | [1] |

| Serum IL-1β | 10 - 30 | Dose-dependent decrease | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound (compound f4), based on the primary literature.[1]

In Vitro Anti-inflammatory Assays in RAW264.7 Cells

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-1β in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS and COX-2

-

Cell Lysis: RAW264.7 cells are treated as described above. After 24 hours of LPS stimulation, cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Adjuvant-Induced Arthritis (AIA) in Rats

-

Animals: Male Sprague-Dawley rats are used for the study.

-

Induction of Arthritis: Arthritis is induced by a subplantar injection of Complete Freund's Adjuvant (CFA) into the right hind paw.

-

Treatment: this compound (10-30 mg/kg) or vehicle is administered orally to the rats daily for a specified period after arthritis induction.

-

Assessment of Arthritis:

-

Paw Swelling: The volume of the hind paws is measured at regular intervals using a plethysmometer to assess the degree of inflammation.

-

Histopathology: At the end of the study, the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone destruction.

-

-

Serum Cytokine Analysis: Blood is collected, and serum levels of TNF-α and IL-1β are measured by ELISA.

Conclusion

This compound is a potent and selective PDE4B inhibitor with significant anti-inflammatory properties. Its ability to modulate the function of key immune cells, including macrophages, dendritic cells, T cells, and neutrophils, underscores its therapeutic potential for a range of inflammatory and autoimmune diseases. The data presented in this guide provide a comprehensive overview of its mechanism of action and biological effects, offering a solid foundation for further research and development.

References

- 1. Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | PDE4B Is a Homeostatic Regulator of Cyclic AMP in Dendritic Cells [frontiersin.org]

- 3. Modulation of Human Dendritic Cell Functions by Phosphodiesterase-4 Inhibitors: Potential Relevance for the Treatment of Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Targeting PDE4B (Phosphodiesterase-4 Subtype B) for Cardioprotection in Acute Myocardial Infarction via Neutrophils and Microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

A Technical Guide to the Application of Selective PDE4B Inhibitors in Psychiatric Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphodiesterase 4 (PDE4) enzyme family, which is specific for hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP), has emerged as a significant target in drug discovery for a range of disorders.[1][2][3] The PDE4 family is composed of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[4][5] Of these, the PDE4B subtype is of particular interest for the study and potential treatment of psychiatric and neurological conditions due to its high expression in key brain regions such as the amygdala, hippocampus, and striatum, and its involvement in neuroinflammation, cognition, and mood regulation.[1][6]

Genetic studies and preclinical research have implicated PDE4B in the pathophysiology of schizophrenia, depression, anxiety, and post-traumatic stress disorder (PTSD).[1][7][8][9] Inhibition of the PDE4D subtype has been linked to emetic side effects, which has hindered the clinical development of non-selective PDE4 inhibitors like rolipram.[10][11] Therefore, the development of selective PDE4B inhibitors, such as the conceptual compound Pde4B-IN-3, represents a promising therapeutic strategy to achieve desired neuropsychiatric effects while minimizing adverse reactions.[11]

This guide provides an in-depth overview of the core principles for utilizing a selective PDE4B inhibitor as a tool for investigating psychiatric disorders. It covers the underlying mechanism of action, quantitative data on representative inhibitors, detailed experimental protocols, and the therapeutic rationale for its application.

Core Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway

Selective PDE4B inhibitors exert their effects by preventing the breakdown of cAMP within specific neuronal and glial cell populations.[12] This leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades crucial for neuroplasticity, neuroprotection, and the modulation of inflammatory responses.[2][7][12]

The primary pathway activated is the cAMP-Protein Kinase A (PKA)-cAMP Response Element-Binding Protein (CREB) pathway.[2][7] Elevated cAMP levels lead to the activation of PKA.[12] Activated PKA then phosphorylates CREB, a key transcription factor. Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating the transcription of proteins involved in synaptic plasticity, neuronal survival, and anti-inflammatory processes, such as Brain-Derived Neurotrophic Factor (BDNF).[4] This cascade is believed to underlie the antidepressant, anxiolytic, and cognitive-enhancing effects of PDE4B inhibition.[4][7]

Data Presentation: Properties of Representative PDE4B Inhibitors

The following tables summarize quantitative data for known PDE4B inhibitors, which serve as a reference for the expected profile of a novel selective agent like this compound.

Table 1: In Vitro Potency and Selectivity

| Compound | PDE4B IC₅₀ (nM) | Selectivity (PDE4B vs. PDE4D) | Reference |

| Rolipram | ~2 | ~10-fold for PDE4 over others | [1] |

| Compound 22 | 13 | 433-fold | [5] |

| Compound 23 | 7.3 | 7-fold | [5][11] |

| Triazine Analog 7 | - | ~6-fold | [13] |

| Pyridazino[4,5-b]indolizine 12e | - | High selectivity | [10] |

Note: IC₅₀ values can vary based on assay conditions. Selectivity is a critical parameter for reducing emesis associated with PDE4D inhibition.

Table 2: In Vivo Efficacy in Rodent Models of Psychiatric Disorders

| Compound Class/Example | Model | Species | Minimum Effective Dose (MED) | Observed Effect | Reference |

| Lead Compounds | Depression Models | Rodent | 0.01-0.1 mg/kg | Antidepressant-like benefit | [14] |

| Rolipram | Forced Swim Test | Mouse | - | Decreased immobility | [4] |

| Roflumilast | AD Mouse Model | Mouse | - | Attenuated depression-like behavior | [4] |

Experimental Protocols

Detailed methodologies are crucial for the valid assessment of a selective PDE4B inhibitor's potential. Below are protocols for key experiments.

In Vitro PDE4B Enzyme Inhibition Assay

Objective: To determine the potency (IC₅₀) of the test compound against the human PDE4B enzyme.

Methodology:

-

Enzyme and Substrate: Use a recombinant human PDE4B enzyme. The substrate is typically ³H-cAMP or a fluorescently labeled cAMP analog.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by dilution in assay buffer.

-

Assay Reaction: In a 96-well plate, add the PDE4B enzyme, the test compound at various concentrations, and initiate the reaction by adding the cAMP substrate. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction. If using ³H-cAMP, this is often done by adding a slurry of snake venom nucleotidase and scintillation beads, which converts the product (³H-AMP) into ³H-adenosine that can be captured by the beads.

-

Detection: Measure the amount of product formed. For radiolabeled assays, this is done using a scintillation counter. For fluorescent assays, read the fluorescence intensity.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess the antidepressant-like effects of the test compound in rodents.

Methodology:

-

Animals: Use male C57BL/6 mice or Sprague-Dawley rats. Acclimate the animals to the housing facility for at least one week before testing.

-

Compound Administration: Administer the test compound (e.g., this compound) or vehicle (e.g., saline with 0.5% Tween 80) via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

-

Test Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-swim (Day 1 - optional but recommended): Place each mouse in the cylinder for a 15-minute adaptation session. This increases the immobility on the test day.

-

Test (Day 2): Place the mouse in the cylinder for a 6-minute session. Record the session with a video camera.

-

-

Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water. A significant decrease in immobility time compared to the vehicle group indicates an antidepressant-like effect.[4]

Western Blot for pCREB/CREB Ratio

Objective: To measure the activation of the target signaling pathway in brain tissue following compound administration.

Methodology:

-

Tissue Collection: Administer the test compound or vehicle to animals. At the peak expected time of action, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus).[1]

-

Protein Extraction: Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Separate proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with a primary antibody for total CREB to normalize the data.

-

Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of pCREB to total CREB for each sample. An increased ratio in the compound-treated group indicates target engagement.

Rationale for Studying Psychiatric Disorders

The therapeutic hypothesis for using a selective PDE4B inhibitor in psychiatric disorders is multifactorial, involving the modulation of neuroinflammation, synaptic plasticity, and neurogenesis.

-

Depression & Anxiety: These conditions are associated with impaired neuroplasticity, reduced levels of neurotrophic factors like BDNF, and increased neuroinflammation.[2][7] By elevating cAMP and activating the CREB pathway, PDE4B inhibitors can enhance BDNF expression, promote neurogenesis, and exert anti-inflammatory effects, thereby addressing core pathophysiological aspects of depression and anxiety.[2][4]

-

Schizophrenia: PDE4B has a strong genetic association with schizophrenia.[1][9] It forms a complex with Disrupted-in-Schizophrenia 1 (DISC1), a key risk factor for the disorder.[1][9] Dysregulation of the DISC1-PDE4B interaction is thought to alter cAMP signaling, contributing to cognitive deficits and other symptoms.[9] Selective PDE4B inhibitors may help normalize this pathway.[1]

-

Post-Traumatic Stress Disorder (PTSD): Genetic variants in PDE4B have been linked to an increased risk for PTSD.[8] Animal models show that altered PDE4B function can lead to enhanced persistence of traumatic memories and startle hyperreactivity, phenotypes relevant to PTSD.[15] Modulating PDE4B activity could potentially interfere with fear memory consolidation and enhance extinction.

Conclusion

Selective PDE4B inhibitors represent a highly promising class of molecules for both investigating the fundamental biology of psychiatric disorders and for developing novel therapeutics. Their mechanism of action is directly linked to pathways known to be dysregulated in conditions like depression, anxiety, and schizophrenia.[1][7] By specifically targeting the PDE4B isoform, it is possible to engage these pathways in the central nervous system while potentially avoiding the dose-limiting side effects that have plagued earlier, non-selective PDE4 inhibitors.[10][11] A systematic approach, utilizing the quantitative assays and robust preclinical models outlined in this guide, is essential for characterizing novel agents and successfully translating them from the laboratory to the clinic.

References

- 1. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Phosphodiesterase inhibitors in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Disrupted in schizophrenia 1 and phosphodiesterase 4B: towards an understanding of psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are PDE4B inhibitors and how do they work? [synapse.patsnap.com]

- 13. Discovery of triazines as selective PDE4B versus PDE4D inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphodiesterase-4B (PDE4B) Inhibitors for Psychiatric Disease - Mark Gurney [grantome.com]

- 15. PDE4B Missense Variant Increases Susceptibility to Post-traumatic Stress Disorder-Relevant Phenotypes in Mice | Semantic Scholar [semanticscholar.org]

Regulating TNF-α Production Through Selective PDE4B Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: PDE4B Inhibition and TNF-α Suppression

Phosphodiesterase 4B (PDE4B) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. In immune cells such as monocytes and macrophages, increased PDE4B activity leads to lower cAMP levels, which is associated with a pro-inflammatory state.

Inhibition of PDE4B disrupts this process, leading to an accumulation of intracellular cAMP.[1] This elevation in cAMP levels activates two primary signaling pathways: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[2] The activation of the PKA pathway is central to the suppression of TNF-α. PKA phosphorylates the cAMP-responsive element-binding protein (CREB), which in turn modulates gene transcription, leading to a downregulation of pro-inflammatory cytokines, including TNF-α, and an upregulation of anti-inflammatory cytokines.[1]

Several studies have underscored the specific importance of the PDE4B isoform in this process. Research using mouse models has demonstrated that the genetic deletion of PDE4B, but not other PDE4 isoforms like PDE4D, results in a significant, up to 90%, reduction in lipopolysaccharide (LPS)-induced TNF-α production in circulating leukocytes and macrophages.[3] This highlights PDE4B as a key, non-redundant regulator of TNF-α in the innate immune response.

Quantitative Data on PDE4B Inhibition and TNF-α Production

The following tables summarize quantitative data from various studies investigating the effect of PDE4 inhibitors on TNF-α production. These data illustrate the potency and efficacy of targeting the PDE4 enzyme family, with a focus on the B isoform where specified.

Table 1: In Vitro Inhibition of TNF-α Production by Various PDE4 Inhibitors

| Compound | Cell Type | Stimulant | IC50 (TNF-α Inhibition) | Reference |

| Rolipram | Human Monocytes | LPS | ~500 nM | [4] |

| RP 73401 (Piclamilast) | Human Monocytes | LPS | ~9.2 nM | [4] |

| Compound 23 (pyrimidine-based) | Not Specified | LPS | 0.21 nM | [5] |

| FCPR16 | HT-22 Neuronal Cells | TNF-α | Not specified (effective at 50 µM) | [6] |

Table 2: Effect of PDE4B Deletion or Inhibition on TNF-α Levels

| Experimental Model | Method of PDE4B Disruption | Effect on TNF-α Production | Reference |

| PDE4B knockout mice | Genetic Deletion | ~90% decrease in LPS-induced TNF-α in leukocytes | [3] |

| Ethanol-primed monocytes | Rolipram (PDE4 inhibitor) | Abrogation of LPS-mediated TNF-α expression | [7] |

| Human Monocytes | Subtype-selective PDE4A/B inhibitors | Significant correlation between PDE4A/B inhibition and TNF-α release | [8] |

Experimental Protocols

This section details common methodologies used to investigate the regulation of TNF-α production by PDE4B inhibitors.

In Vitro TNF-α Production Assay in Human Whole Blood

This assay measures the effect of PDE4 inhibitors on TNF-α production in a physiologically relevant environment.

-

Blood Collection: Collect fresh human venous blood into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquot whole blood into 96-well plates. Add varying concentrations of the PDE4B inhibitor or vehicle control and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: Induce TNF-α production by adding an inflammatory stimulus, typically Lipopolysaccharide (LPS), at a final concentration of 100 ng/mL to 1 µg/mL.

-

Incubation: Incubate the plates for 4 to 24 hours at 37°C in a humidified incubator. Longer incubation times (24 hours) have been shown to enhance the inhibitory effect of PDE4 inhibitors.[9]

-

Plasma Collection: Centrifuge the plates to separate plasma from blood cells.

-

TNF-α Quantification: Measure the concentration of TNF-α in the plasma supernatant using a validated enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compound by plotting the percentage of TNF-α inhibition against the log concentration of the inhibitor.

Murine Macrophage Cell Line (RAW 264.7) TNF-α Assay

This protocol uses a common murine macrophage cell line to assess the anti-inflammatory effects of PDE4B inhibitors.

-

Cell Culture: Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.

-

Plating: Seed the cells into 24- or 96-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing the PDE4B inhibitor at various concentrations or a vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to stimulate TNF-α production and incubate for a defined period (e.g., 4-6 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

TNF-α Measurement: Quantify the TNF-α concentration in the supernatant using a murine-specific TNF-α ELISA kit.

-

Data Analysis: Determine the IC50 value as described for the whole blood assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Induction of the cyclic nucleotide phosphodiesterase PDE4B is essential for LPS-activated TNF-α responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced PDE4B expression augments LPS-inducible TNF expression in ethanol-primed monocytes: relevance to alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isoform Selectivity Profile of PDE4B-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the phosphodiesterase 4B (PDE4B) inhibitor, PDE4B-IN-3. It covers its known inhibitory activity, the experimental protocols used for its characterization, and its role within key cellular signaling pathways. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Quantitative Data: Inhibitory Profile of this compound

This compound has been identified as a potent inhibitor of the PDE4B enzyme. The primary inhibitory activity has been quantified, although a complete isoform selectivity profile across all four PDE4 subtypes (A, C, and D) is not publicly available at this time. The known half-maximal inhibitory concentration (IC50) value is presented below.

Table 1: this compound Enzymatic Inhibition

| Isoform | IC50 (µM) |

|---|---|

| PDE4B | 0.94[1] |

| PDE4A | Data not available |

| PDE4C | Data not available |

| PDE4D | Data not available |

In addition to direct enzymatic inhibition, this compound demonstrates anti-inflammatory activity in cellular models. Its potency in inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells is summarized in the following table.

Table 2: this compound Anti-Inflammatory Activity in RAW264.7 Cells

| Inhibited Mediator | IC50 (µM) |

|---|---|

| Nitric Oxide (NO) | 20.40[1] |

| Tumor Necrosis Factor-alpha (TNF-α) | 23.48[1] |

| Interleukin-1beta (IL-1β) | 18.98[1] |

Signaling Pathways Involving PDE4B

PDE4B is a critical enzyme in the regulation of intracellular signaling, primarily through its function in hydrolyzing cyclic adenosine monophosphate (cAMP). By controlling cAMP levels, PDE4B influences numerous downstream pathways, including those central to inflammation and cellular activation.

The canonical pathway regulated by PDE4 involves the second messenger cAMP and its primary effector, Protein Kinase A (PKA). Elevated cAMP levels activate PKA, which then phosphorylates a multitude of substrate proteins, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression. PDE4B acts as a brake on this pathway by degrading cAMP, thus reducing PKA activation. Inhibition of PDE4B, therefore, enhances and prolongs cAMP/PKA signaling.[2][3]

Caption: Role of this compound in the cAMP/PKA signaling pathway.

In immune cells such as macrophages, PDE4B plays a pivotal role in modulating the inflammatory response.[2] Lipopolysaccharide (LPS), a component of bacterial cell walls, triggers a signaling cascade that results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-1β. The cAMP pathway often acts as a counter-regulatory mechanism, suppressing the production of these inflammatory mediators. By degrading cAMP, PDE4B sustains the inflammatory response. Inhibition of PDE4B by compounds like this compound increases intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines and the expression of enzymes like iNOS and COX-2.[1]

Caption: Inhibition of inflammatory signaling by this compound.

Experimental Protocols

The characterization of this compound involves both enzymatic and cell-based assays to determine its potency and functional effects.

While the specific protocol for this compound is not detailed in the public domain, a typical method for determining the IC50 of a PDE4B inhibitor is the fluorescence polarization (FP) assay. This homogeneous assay format is widely used for high-throughput screening.

Caption: Workflow for a typical PDE4B fluorescence polarization assay.

Methodology:

-

Reagents : Purified, recombinant human PDE4B enzyme; a fluorescently labeled substrate (e.g., FAM-cAMP); a binding agent that selectively binds to the hydrolyzed product (5'-AMP); and an appropriate assay buffer.

-

Procedure :

-

The inhibitor, this compound, is serially diluted in assay buffer and added to the wells of a microplate.

-

The PDE4B enzyme is added to each well and briefly pre-incubated with the inhibitor.

-

The reaction is initiated by the addition of the FAM-cAMP substrate.

-

The plate is incubated at room temperature to allow the enzymatic reaction to proceed. During this time, PDE4B hydrolyzes FAM-cAMP to FAM-AMP.

-

The reaction is stopped, and the detection reagents, including the binding agent, are added. The binding agent has a high affinity for the phosphate group on the hydrolyzed FAM-AMP.

-

-

Detection : The fluorescence polarization of each well is measured using a microplate reader. When the small FAM-cAMP substrate is unbound, it tumbles rapidly in solution, resulting in low polarization. When PDE4B hydrolyzes it to FAM-AMP, the binding agent complexes with it, creating a much larger molecule that tumbles slowly, leading to high polarization.

-

Data Analysis : The degree of inhibition is proportional to the reduction in the FP signal. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The anti-inflammatory effects of this compound were quantified using a murine macrophage cell line, RAW264.7.

Methodology:

-

Cell Culture : RAW264.7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into multi-well plates.

-

Treatment : Cells are pre-incubated with various concentrations of this compound for a set period (e.g., 1 hour).

-

Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A control group without LPS stimulation is also maintained.

-

Incubation : The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Quantification of Mediators :

-

Nitric Oxide (NO) : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

-

TNF-α and IL-1β : The levels of these cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

-

Data Analysis : The IC50 values for the inhibition of each mediator are calculated by plotting the percentage of inhibition against the inhibitor concentration. Additionally, Western blotting can be performed on cell lysates to assess the expression levels of proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) to confirm the mechanism of action.[1]

References

A Technical Comparison of Pde4B-IN-3 and Rolipram: A Guide for Drug Development Professionals

Introduction

The phosphodiesterase 4 (PDE4) enzyme family, which specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), has long been a target for therapeutic intervention in a range of inflammatory and neurological disorders. Early efforts produced first-generation, non-selective inhibitors like rolipram, which showed promise but were ultimately limited by a narrow therapeutic window. This has driven the development of second-generation, subtype-selective inhibitors, such as Pde4B-IN-3 and the well-characterized A33, which aim to isolate the therapeutic benefits associated with the PDE4B subtype while minimizing the dose-limiting side effects linked to other PDE4 subtypes. This technical guide provides an in-depth comparison of the mechanisms of action, quantitative data, and relevant experimental protocols for the non-selective inhibitor rolipram versus selective PDE4B inhibitors.

Core Mechanism of Action: PDE4 Inhibition

The foundational mechanism for both rolipram and selective PDE4B inhibitors is the prevention of cAMP degradation. Phosphodiesterases are crucial enzymes that terminate intracellular signaling cascades by hydrolyzing cyclic nucleotides. The PDE4 family is specific for cAMP, converting it to the inactive 5'-AMP.

By inhibiting PDE4, these compounds cause an accumulation of intracellular cAMP. Elevated cAMP levels lead to the activation of two primary downstream effector pathways:

-

Protein Kinase A (PKA): Activated PKA phosphorylates a multitude of cellular proteins, including the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation, neuroplasticity, and memory.

-

Exchange Protein Directly Activated by cAMP (EPAC): EPAC activation initiates PKA-independent signaling cascades that can also influence cellular functions, including cell adhesion and inflammation.

The net physiological effect of PDE4 inhibition is a potent anti-inflammatory response, characterized by the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and a potential for neuroprotection and cognitive enhancement.

Rolipram: The Non-Selective Prototypical Inhibitor

Rolipram was one of the first selective PDE4 inhibitors developed and has been extensively used as a research tool. It is considered a "pan-PDE4" inhibitor, as it targets the catalytic site that is highly conserved across all four PDE4 subtypes (A, B, C, and D).

Mechanism: Rolipram competitively binds to the active site of PDE4 enzymes, preventing the hydrolysis of cAMP. However, its clinical development as an antidepressant was halted due to significant dose-limiting side effects, including nausea, vomiting, and gastric acid secretion. These adverse effects are now largely attributed to the inhibition of the PDE4D subtype.[1] Rolipram's affinity is not uniform across the subtypes; it shows a particularly high affinity for PDE4A and lower, though still potent, affinity for PDE4B and PDE4D.[2][3]

This compound and A33: The Rise of Selective Inhibition

The rationale for developing subtype-selective inhibitors is to precisely target the enzyme isoform responsible for the desired therapeutic effect (PDE4B for anti-inflammatory and certain neurological actions) while sparing the isoform linked to adverse effects (PDE4D).[4]

-

This compound: This compound is identified as a potent and selective PDE4B inhibitor with anti-inflammatory properties.[5]

-

A33: As a more extensively documented selective PDE4B inhibitor, A33 provides a clear example of the advantages of this class. Its mechanism of selectivity is unique. A33 binds to a region in the C-terminus of PDE4B, which is distinct from the active site. This binding promotes a conformational change that closes the active site, allosterically preventing cAMP from binding and being hydrolyzed.[6][7] This mechanism is dependent on a single amino acid difference between PDE4B and other subtypes, conferring its remarkable selectivity.[7]

This selectivity translates to potent anti-inflammatory effects in preclinical models of traumatic brain injury and other neurological conditions, with a significantly improved side-effect profile compared to non-selective inhibitors.[7][8]

Comparative Analysis: Selectivity is Key

The fundamental difference between rolipram and inhibitors like this compound and A33 lies in their selectivity profile.

-

Target Profile: Rolipram inhibits all four PDE4 subtypes, leading to a broad, systemic elevation of cAMP in numerous cell types. This compound and A33 primarily inhibit PDE4B, concentrating their effect in cells where this subtype is a dominant regulator of cAMP, such as monocytes, neutrophils, and specific brain regions.

-

Therapeutic Window: The primary advantage of PDE4B selectivity is a wider therapeutic window. By avoiding significant inhibition of PDE4D, compounds like A33 can be administered at effective anti-inflammatory doses without inducing the severe emetic side effects that plagued rolipram.[4]

Quantitative Data Summary

The following tables summarize the comparative potency and mechanistic differences between these inhibitors.

Table 1: Comparative Inhibitory Potency (IC₅₀ Values)

| Compound | PDE4A IC₅₀ (nM) | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity (PDE4D/PDE4B) |

| Rolipram | ~3[2][3] | ~130[2][3] | ~240[2][3] | ~1.8x |

| A33 | >10,000[9] | 15 - 27[6][8][9] | ~1569[6][9] | >50x |

| This compound | Data not available | 940[5] | Data not available | Data not available |

Table 2: Mechanistic and Profile Summary

| Feature | Rolipram | This compound / A33 |

| PDE4 Subtype Target(s) | Pan-PDE4 (A, B, C, D) | Selective for PDE4B |

| Binding Site/MoA | Competitive inhibitor at the conserved catalytic site. | Allosteric-like modulation (A33); promotes an inactive conformation. |

| Key Preclinical Outcome | Anti-inflammatory, neuroprotective, but with a narrow therapeutic window. | Potent anti-inflammatory and neuroprotective effects with a wider therapeutic window.[7] |

| Primary Limitation | Severe emesis and gastrointestinal issues (linked to PDE4D inhibition). | Reduced emetic potential due to sparing of PDE4D.[4] |

Mandatory Visualizations

References

- 1. Proposal for pharmacologically distinct conformers of PDE4 cyclic AMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic benefits of phosphodiesterase 4B inhibition after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 33 | Phosphodiesterases | Tocris Bioscience [tocris.com]

- 9. Selective Inhibition of PDE4B Reduces Methamphetamine Reinforcement in Two C57BL/6 Substrains - PMC [pmc.ncbi.nlm.nih.gov]

Pde4B-IN-3: A Technical Guide to its Modulation of Microglial Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microglial activation is a key process in the neuroinflammatory response associated with a range of neurodegenerative diseases and central nervous system (CNS) injuries. Phosphodiesterase 4B (PDE4B), an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP), has emerged as a critical regulator of microglial function. Inhibition of PDE4B presents a promising therapeutic strategy to dampen neuroinflammation. This technical guide provides an in-depth overview of a selective PDE4B inhibitor, referred to herein as Pde4B-IN-3, and its role in modulating microglial activation. While "this compound" may represent an internal or less common designation, this guide utilizes data from the well-characterized and selective PDE4B inhibitor A33 as a representative molecule for this class of compounds. This document details the mechanism of action, key signaling pathways, quantitative data, and experimental protocols relevant to the investigation of this compound's effects on microglia.

Introduction to PDE4B and Microglial Activation

Microglia are the resident immune cells of the CNS, responsible for maintaining homeostasis and responding to pathogens and injury.[1] In pathological conditions, microglia can become overactivated, releasing pro-inflammatory cytokines and other neurotoxic factors that contribute to neuronal damage.[2] The intracellular concentration of cAMP is a crucial determinant of microglial phenotype.[1] Increased cAMP levels are generally associated with an anti-inflammatory and neuroprotective state.[3]

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze cAMP.[4] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D).[5] PDE4B is highly expressed in immune cells, including microglia, and plays a pivotal role in regulating the inflammatory response.[3][6] Selective inhibition of PDE4B offers a targeted approach to elevate cAMP levels within microglia, thereby suppressing their pro-inflammatory activation without the dose-limiting side effects, such as emesis, associated with non-selective PDE4 inhibitors that also target PDE4D.[1][7]

This compound (as represented by A33): A Selective PDE4B Inhibitor

This compound, exemplified by the compound A33, is a potent and selective inhibitor of the PDE4B enzyme. Its selectivity is crucial for achieving a therapeutic window that minimizes off-target effects.

Quantitative Data

The inhibitory activity and selectivity of A33 have been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Species/Cell Type | Reference |

| IC50 (PDE4B) | 27 nM | Mouse | [8] |

| IC50 (PDE4D) | 1569 nM | Mouse | [8] |

| Selectivity (PDE4D/PDE4B) | ~58-fold | Mouse | [8] |

| IC50 (Other PDEs) | > 10 µM | Not Specified | [8] |

Table 1: In vitro potency and selectivity of A33, a representative this compound.

Mechanism of Action and Signaling Pathways

This compound modulates microglial activation primarily by increasing intracellular cAMP levels. This elevation in cAMP triggers a cascade of downstream signaling events that collectively shift microglia from a pro-inflammatory to an anti-inflammatory and neuroprotective phenotype.

Core Signaling Pathway